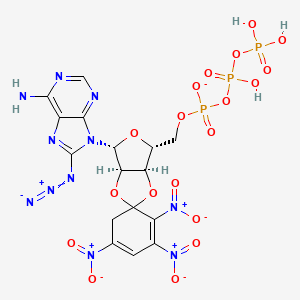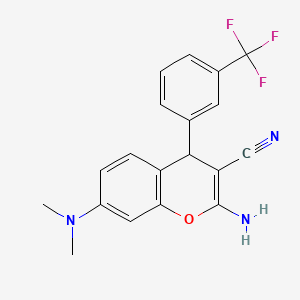
Chromeceptin
Vue d'ensemble
Description
Chromeceptin, also known as 94G6, is an inhibitor of the Insulin-like Growth Factor (IGF) signaling pathway . It suppresses the expression of IGF2 at both mRNA and protein levels in hepatocytes and Hepatocellular Carcinoma (HCC) cells . Additionally, Chromeceptin inhibits the phosphorylation levels of AKT and mTOR .
Synthesis Analysis
The synthesis of Chromeceptin involves two stages . In the first stage, 3-Trifluoromethylbenzaldehyde and malononitrile react with polyethyleneimine covalently bound on the surface of Fe3O4 magnetic nanoparticles . In the second stage, 3-Dimethylaminophenol is added to the mixture .
Molecular Structure Analysis
The molecular formula of Chromeceptin is C19H16F3N3O . It has a molecular weight of 359.35 g/mol .
Chemical Reactions Analysis
Chromeceptin is known to inhibit the IGF signaling pathway . It suppresses the expression of IGF2 and inhibits the phosphorylation levels of AKT and mTOR .
Physical And Chemical Properties Analysis
Chromeceptin is a solid substance with a color ranging from white to light yellow . It has a molecular weight of 359.35 g/mol and a molecular formula of C19H16F3N3O .
Applications De Recherche Scientifique
Inhibition of IGF2 Signaling
Chromeceptin has been identified as an inhibitor of Insulin-like growth factor 2 (IGF2) signaling. This process begins with Chromeceptin binding to multifunctional protein 2 (MFP-2), which stimulates the expression of IGF binding protein 1 (IGFBP-1) and suppressor of cytokine signaling-3 (SOCS-3). These proteins activate signal transducers and activators of transcription 6 (STAT6) to attenuate IGF signals .
Adipogenesis Impairment
In the context of adipogenesis, Chromeceptin has been shown to inhibit insulin-induced adipogenesis of 3T3-L1 cells. This suggests potential applications in studying and possibly controlling obesity and related metabolic disorders .
Cancer Research
Given its role in modulating IGF2 signaling, Chromeceptin may have applications in cancer research. IGF2 plays a role in cell growth and survival, and its dysregulation is implicated in various cancers. Chromeceptin could be used to explore the pathways of IGF2 in cancer cells .
Diabetes Treatment Research
Chromeceptin’s ability to affect insulin signaling pathways suggests potential applications in diabetes research. By modulating the insulin signaling pathway, Chromeceptin could help in understanding insulin resistance mechanisms, which is a key factor in type 2 diabetes .
Chemical Biology
In chemical biology, Chromeceptin serves as a tool for exploring complex cellular events. Its ability to modulate fundamental processes in human cells makes it a valuable molecule for chemical biology studies .
Cell Therapy
The modulation of cellular processes by Chromeceptin indicates its potential use in cell therapy. By influencing cell differentiation and growth, Chromeceptin could contribute to the development of new cell therapy techniques .
Drug Discovery
As a bioactive synthetic molecule, Chromeceptin can open new avenues for drug discovery. Its unique interactions with cellular proteins can lead to the development of novel therapeutic agents .
Small Molecule Library Development
Chromeceptin’s unique biological activity makes it a candidate for inclusion in small molecule libraries. These libraries are crucial for screening compounds with potential therapeutic effects .
Mécanisme D'action
Target of Action
Chromeceptin is an inhibitor of the Insulin-like Growth Factor (IGF) signaling pathway . It primarily targets Multifunctional Protein 2 (MFP-2) , a seemingly multifunctional enzyme implicated in peroxisomal β-oxidation . MFP-2 plays a crucial role in the modulation of IGF2 signaling .
Mode of Action
Chromeceptin interacts with its target, MFP-2, which stimulates the expression of IGF Binding Protein 1 (IGFBP-1) and Suppressor of Cytokine Signaling-3 (SOCS-3) . These are two cellular attenuators of the IGF signals . This interaction leads to the activation of Signal Transducers and Activators of Transcription 6 (STAT6) , which further attenuates IGF signals .
Biochemical Pathways
The interaction of Chromeceptin with MFP-2 affects the IGF signaling pathway . It suppresses IGF2 expression at mRNA and protein levels in hepatocyte and Hepatocellular Carcinoma (HCC) cells . It also inhibits the phosphorylation levels of AKT and mTOR , which are key components of the IGF signaling pathway .
Pharmacokinetics
It is known that chromeceptin is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The result of Chromeceptin’s action is the suppression of IGF2 expression at both mRNA and protein levels in hepatocyte and HCC cells . This leads to the inhibition of the IGF signaling pathway , thereby impairing the growth and viability of IGF2-overexpressing hepatocellular carcinoma cells .
Propriétés
IUPAC Name |
2-amino-7-(dimethylamino)-4-[3-(trifluoromethyl)phenyl]-4H-chromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O/c1-25(2)13-6-7-14-16(9-13)26-18(24)15(10-23)17(14)11-4-3-5-12(8-11)19(20,21)22/h3-9,17H,24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVINXTXGDDSXFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389405 | |
| Record name | Chromeceptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromeceptin | |
CAS RN |
331859-86-0 | |
| Record name | Chromeceptin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxo-4-thiophen-2-ylbutanoic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1226783.png)
![2-[[6-Amino-2-(4-methoxyanilino)-5-nitro-4-pyrimidinyl]amino]ethanol](/img/structure/B1226786.png)
![Al-6619, [2h-Thieno[3,2-E]-1,2-Thiazine-6-Sulfonamide,2-(3-Hydroxyphenyl)-3-(4-Morpholinyl)-, 1,1-Dioxide]](/img/structure/B1226787.png)


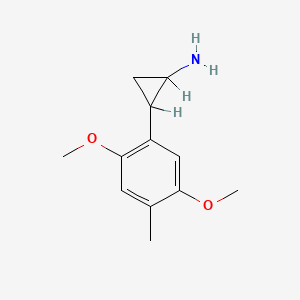
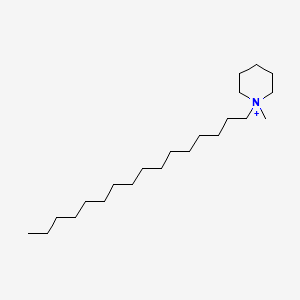
![(3R,5R,8R,9S,10S,13S,14S,17R)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1226796.png)
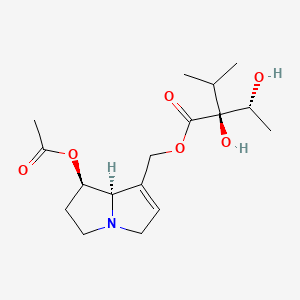
![15-[5-Ethyl-5-hydroxy-9-(methoxycarbonyl)-1,4,5,6,7,8,9,10-octahydro-2H-3,7-methanoazacycloundecino[5,4-b]indol-9-yl]-3,4-dihydroxy-16-methoxy-1-methyl-6,7-didehydroaspidospermidine-3-carboxylic acid](/img/structure/B1226798.png)
